molecular formula C16H24N2O B5465450 1-(3-methoxyphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine

1-(3-methoxyphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine

Cat. No.: B5465450
M. Wt: 260.37 g/mol
InChI Key: OGNYXPSJTLRBHU-LNKIKWGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-methoxyphenyl group and a 2-methylbut-2-enyl group, making it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)piperazine with an appropriate alkylating agent under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives like ketones and carboxylic acids, reduced derivatives with saturated carbon chains, and substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted piperazines, such as:

  • 1-(3-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(3,4-Dimethoxyphenyl)piperazine

Uniqueness

1-(3-Methoxyphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3-methoxyphenyl and 2-methylbut-2-enyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-4-14(2)13-17-8-10-18(11-9-17)15-6-5-7-16(12-15)19-3/h4-7,12H,8-11,13H2,1-3H3/b14-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNYXPSJTLRBHU-LNKIKWGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.